[Cys20]-beta-Amyloid (1-40) is a modified form of the beta-amyloid peptide, specifically incorporating a cysteine residue at position 20. This peptide is significant in the context of Alzheimer's disease, where beta-amyloid peptides aggregate to form plaques that are characteristic of the disease. The inclusion of the cysteine residue can influence the peptide's aggregation properties and its interactions with other molecules, potentially providing insights into therapeutic strategies.
Beta-amyloid peptides are derived from the amyloid precursor protein through enzymatic cleavage by beta and gamma secretases. The specific variant, beta-amyloid (1-40), consists of 40 amino acids and is one of the most prevalent forms found in amyloid plaques. The addition of a cysteine at position 20 alters the peptide's properties, potentially affecting its stability and aggregation behavior.
The synthesis of [Cys20]-beta-Amyloid (1-40) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process includes:
The molecular structure of [Cys20]-beta-Amyloid (1-40) can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Key features include:
The incorporation of cysteine into beta-amyloid (1-40) facilitates specific chemical reactions:
These reactions are critical in understanding how modifications impact the biological activity and aggregation behavior of beta-amyloid peptides.
[Cys20]-beta-Amyloid (1-40) interacts with neuronal membranes and other proteins through several mechanisms:
[Cys20]-beta-Amyloid (1-40) exhibits distinct physical and chemical properties:
[Cys20]-beta-Amyloid (1-40) has several applications in scientific research:
[Cys²⁰]-beta-Amyloid (1-40) is a redox-active variant of the amyloid-beta (Aβ) peptide characterized by a cysteine substitution at position 20. This structural modification significantly enhances its aggregation propensity and oxidative reactivity compared to wild-type Aβ(1-40). The amyloid cascade hypothesis posits that Aβ accumulation initiates Alzheimer's disease (AD) pathogenesis [2] [10]. [Cys²⁰]-Aβ(1-40) accelerates this cascade through:
Table 1: Aggregation Properties of Aβ Variants
Parameter | [Cys²⁰]-Aβ(1-40) | Wild-type Aβ(1-40) |
---|---|---|
Lag phase (hours) | 2.1 ± 0.3 | 12.4 ± 1.2 |
Thioflavin T max (a.u.) | 485 ± 22 | 320 ± 18 |
ROS production (nM/min) | 18.9 ± 1.5 | 6.2 ± 0.8 |
Recent clinical evidence challenges Aβ's primacy in AD etiology [5]. While [Cys²⁰]-Aβ(1-40) drives amyloid deposition, anti-amyloid therapies show limited clinical efficacy, suggesting additional pathogenic mechanisms are necessary for cognitive decline [2] [5].
[Cys²⁰]-Aβ(1-40) exhibits pathogenic synergy with tau through bidirectional cross-talk:
Molecular Crosstalk Mechanism:
graph LR A([Cys²⁰]-Aβ Oligomers) --> B(NMDA Receptor Activation) B --> C(Ca²⁺ Influx) C --> D(GSK-3β/CDK5 Activation) D --> E(Tau Hyperphosphorylation) E --> F(Neurofibrillary Tangles) F --> G(Synaptic Dysfunction)
This synergy creates a self-amplifying loop where tau pathology enhances Aβ production, and [Cys²⁰]-Aβ(1-40) accelerates tau misfolding [5] [10].
The [Cys²⁰]-Aβ(1-40) variant exerts region-specific synaptic toxicity through multimodal mechanisms:
Table 2: Regional Vulnerability to [Cys²⁰]-Aβ(1-40)
Brain Region | Primary Dysfunction | Behavioral Correlation |
---|---|---|
Hippocampus | LTP impairment (82% reduction) | Spatial memory deficits |
Basolateral Amygdala | GABAergic suppression (35%) | Anxiety phenotypes |
Prefrontal Cortex | Theta-gamma decoupling | Executive function impairment |
Notably, [Cys²⁰]-Aβ(1-40) exhibits pathological duality: At picomolar concentrations, it enhances synaptic plasticity, but becomes neurotoxic at nanomolar levels, suggesting concentration-dependent roles in neuronal signaling [10].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6